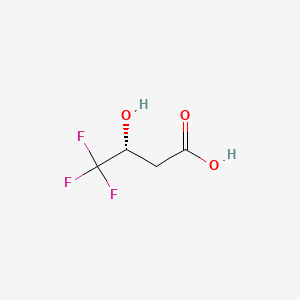![molecular formula C18H12ClN3 B2695229 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile CAS No. 250713-75-8](/img/structure/B2695229.png)
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a chlorophenyl group, a phenylmethylideneamino group, and a nitrile group, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the pyrrole core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Phenylmethylideneamino Group: This step involves the condensation of the pyrrole derivative with benzaldehyde in the presence of a base to form the Schiff base (phenylmethylideneamino group).
Formation of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylideneamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenylmethylideneamino group.
Reduction: Amines or aldehydes derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the nitrile group and the Schiff base moiety can interact with biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The phenylmethylideneamino group can form hydrogen bonds and π-π interactions with proteins, while the nitrile group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carboxamide
- 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carboxylic acid
- 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-methanol
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile stands out due to the presence of the nitrile group, which imparts unique reactivity and potential biological activity. The combination of the chlorophenyl and phenylmethylideneamino groups also provides a distinct electronic environment, influencing its chemical behavior and interactions.
This detailed overview highlights the significance of this compound in various scientific domains, showcasing its potential and versatility
Propiedades
IUPAC Name |
2-[(E)-benzylideneamino]-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-6-14(7-9-15)17-12-22-18(16(17)10-20)21-11-13-4-2-1-3-5-13/h1-9,11-12,22H/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKBOBYACWNOF-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)



![N'-[2-(4-fluorophenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2695163.png)
![5-(2-benzoylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2695164.png)
![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
